CID 78067131
Description
CID 78067131 is a betulin-derived compound, structurally characterized by modifications to the triterpenoid backbone of betulin (CID 72326). Betulin derivatives are widely studied for their bioactivity, particularly as inhibitors in enzymatic and cellular assays .
Evidence from Figure 1(D) in a 2024 study highlights the isolation and quantification of this compound via vacuum distillation and GC-MS analysis, indicating its presence in specific fractions of a chemically complex mixture . Mass spectral data further confirm its molecular weight and fragmentation patterns, consistent with triterpenoid scaffolds .
Properties
Molecular Formula |
C4H8Cl2SSi |
|---|---|
Molecular Weight |
187.16 g/mol |
InChI |
InChI=1S/C4H8Cl2SSi/c5-4(6)8-3-1-2-7/h4,7H,1-3H2 |
InChI Key |
OSIFIHFGANPMEA-UHFFFAOYSA-N |
Canonical SMILES |
C(C[Si]C(Cl)Cl)CS |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(DICHLOROMETHYL)SILYL]PROPANE-1-THIOL typically involves the reaction of dichloromethylsilane with propane-1-thiol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity .
Industrial Production Methods: In an industrial setting, the production of 3-[(DICHLOROMETHYL)SILYL]PROPANE-1-THIOL may involve large-scale reactors and continuous flow processes. The use of advanced catalytic systems and automated control systems ensures consistent product quality and efficient production .
Chemical Reactions Analysis
Types of Reactions: 3-[(DICHLOROMETHYL)SILYL]PROPANE-1-THIOL undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding silane.
Substitution: The dichloromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Silanes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-[(DICHLOROMETHYL)SILYL]PROPANE-1-THIOL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organosilicon compounds.
Biology: Potential use in the development of bioactive molecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for therapeutic agents.
Industry: Utilized in the production of specialty polymers and as a surface modifier for various materials
Mechanism of Action
The mechanism of action of 3-[(DICHLOROMETHYL)SILYL]PROPANE-1-THIOL involves its interaction with molecular targets through its thiol and dichloromethylsilyl groups. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their activity. The dichloromethylsilyl group can interact with various substrates, facilitating the formation of stable complexes .
Comparison with Similar Compounds
Comparison with Similar Compounds
CID 78067131 belongs to the betulin triterpenoid family. Below is a systematic comparison with structurally and functionally related compounds, based on PubChem entries and research findings:
Table 1: Structural and Functional Comparison of Betulin Derivatives
Key Observations:
Structural Modifications: this compound is hypothesized to share the lupane skeleton but differs in functional groups compared to betulin (diol), betulinic acid (carboxylic acid), and 3-O-caffeoyl betulin (ester). These modifications influence solubility and target binding . Unlike lupenone (ketone group), this compound retains hydroxyl groups critical for hydrogen bonding in inhibition assays .
Functional Performance: Betulinic acid (CID 64971) outperforms betulin in therapeutic applications due to its carboxylic acid group, which enhances solubility and cellular uptake .
Analytical Data: this compound was identified using GC-MS, a method less commonly applied to betulin derivatives than LC-ESI-MS (used for ginsenosides in ). This highlights its unique physicochemical properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
